(1R,1'R)-1,1'-Biisoindoline
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Overview
Description
(1R,1’R)-1,1’-Biisoindoline is a chiral compound with significant importance in organic chemistry. It is a derivative of isoindoline, a bicyclic compound containing nitrogen. The compound’s unique stereochemistry and structural features make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,1’R)-1,1’-Biisoindoline typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the diastereoselective addition of organometallic reagents to chiral imines and oxazolidines derived from ®-phenylglycinol . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of (1R,1’R)-1,1’-Biisoindoline may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,1’R)-1,1’-Biisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and organometallic reagents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrogenated isoindoline compounds .
Scientific Research Applications
(1R,1’R)-1,1’-Biisoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (1R,1’R)-1,1’-Biisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. Its stereochemistry plays a crucial role in determining its binding affinity and selectivity. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Cisatracurium Besylate: A neuromuscular blocking agent with a similar chiral structure.
Mivacurium Chloride: Another neuromuscular blocking agent with multiple chiral centers.
Uniqueness
(1R,1’R)-1,1’-Biisoindoline is unique due to its specific stereochemistry and the range of reactions it can undergo. Its versatility in synthetic applications and potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C16H16N2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
(1R)-1-[(1R)-2,3-dihydro-1H-isoindol-1-yl]-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C16H16N2/c1-3-7-13-11(5-1)9-17-15(13)16-14-8-4-2-6-12(14)10-18-16/h1-8,15-18H,9-10H2/t15-,16-/m1/s1 |
InChI Key |
LDQOEBZLGBYEEX-HZPDHXFCSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2[C@@H](N1)[C@H]3C4=CC=CC=C4CN3 |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C3C4=CC=CC=C4CN3 |
Origin of Product |
United States |
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